Enhanced Acidity and Reactivity Modulation from Ortho-Fluorine Substitution
The presence of the ortho-fluorine atom increases the acidity of the carboxylic acid group relative to unsubstituted benzoic acid and mono-brominated analogs. This electronic effect, quantified by a lower pKa, influences the compound's behavior in salt formation, purification, and its activation for amide coupling reactions .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.04 ± 0.10 (predicted) |
| Comparator Or Baseline | Benzoic acid pKa = 4.20; 4-Bromobenzoic acid pKa = 3.96 |
| Quantified Difference | The target compound is predicted to be >10x more acidic than benzoic acid, and approximately 8x more acidic than its mono-brominated analog. |
| Conditions | Calculated/predicted value in aqueous solution. |
Why This Matters
This distinct acidity profile provides different handling and purification characteristics compared to analogs, and the electron-withdrawing effect can accelerate subsequent synthetic steps like amide bond formation.
